molecular formula C9H7N5 B3362414 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole CAS No. 98711-53-6

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole

Cat. No.: B3362414
CAS No.: 98711-53-6
M. Wt: 185.19 g/mol
InChI Key: FZTPAILXVRFGNS-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole ring, known for its biological activity, combined with the benzimidazole moiety, which is found in many pharmacologically active compounds, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The benzimidazole moiety can interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole is unique due to the combination of the triazole and benzimidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-7-9(11-4-10-7)8(3-1)14-5-12-13-6-14/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTPAILXVRFGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=NN=C3)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663465
Record name 4-(4H-1,2,4-Triazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98711-53-6
Record name 4-(4H-1,2,4-Triazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
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4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
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4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
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4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
Reactant of Route 5
4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole
Reactant of Route 6
4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole

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